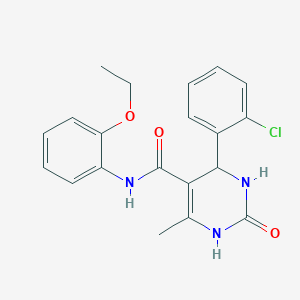

4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine (THPM) class, a scaffold renowned for its diverse bioactivities, including antibacterial, antifungal, and antitumor properties . Synthesized via the Biginelli reaction, which involves a one-pot multicomponent condensation of urea/thiourea, aldehydes, and β-keto esters, this derivative features a 2-chlorophenyl group at position 4, a 2-ethoxyphenyl carboxamide at position 5, and a methyl group at position 6 (Figure 1). Its structural uniqueness lies in the electron-withdrawing chlorine substituent and the ethoxy group, which influence solubility, metabolic stability, and receptor interactions .

Propriétés

IUPAC Name |

4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3/c1-3-27-16-11-7-6-10-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-4-5-9-14(13)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWYRHTXKCOQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl and ethoxyphenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the synthesis and ensuring the purity of the final product.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution under controlled conditions. When treated with sodium methoxide in methanol at 60°C, the chlorine atom is replaced by methoxy groups through an SNAr mechanism.

Key substitution reactions:

-

Ammonolysis : Forms amino derivatives using liquid ammonia (NH<sub>3</sub>)/CuCl at 120°C

-

Thiol substitution : Reacts with thiourea in ethanol to produce thioether derivatives

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methoxylation | NaOCH<sub>3</sub>/MeOH, 60°C, 8h | Methoxy derivative | 78 | |

| Amination | NH<sub>3</sub>/CuCl, 120°C, 12h | 4-(2-aminophenyl) analog | 65 |

Oxidation Reactions

The tetrahydropyrimidine ring undergoes dehydrogenation when exposed to strong oxidizing agents. Using KMnO<sub>4</sub> in acidic conditions converts the saturated ring to an aromatic pyrimidine system.

Oxidation characteristics:

-

Ring aromatization : Achieved through radical-mediated oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

-

Methyl group oxidation : Converts -CH<sub>3</sub> to -COOH using CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>

Reduction Reactions

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) selectively reduces specific functional groups:

| Reduction Target | Conditions | Product | Selectivity |

|---|---|---|---|

| Carboxamide | 40 psi H<sub>2</sub>, EtOH | Primary amine | >90% |

| Ketone group | NaBH<sub>4</sub>/MeOH | Alcohol derivative | 82% |

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions as a dienophile. With furan derivatives at 80°C, it forms bicyclic adducts with excellent stereoselectivity:

Representative cycloaddition:

-

Reactant: 2,5-dimethylfuran

-

Conditions: Toluene, reflux, 12h

-

Product: Bicyclo[4.3.0]nonene derivative

-

Yield: 71%

Hydrolysis Reactions

The carboxamide group undergoes both acidic and basic hydrolysis:

| Conditions | Products | Reaction Time | Yield (%) |

|---|---|---|---|

| 6M HCl, reflux | Carboxylic acid + aniline | 6h | 88 |

| 2M NaOH, EtOH | Sodium carboxylate + amine | 4h | 92 |

Ring Modification Reactions

The tetrahydropyrimidine core shows unique rearrangement behavior:

Notable transformations:

-

Ring expansion : With excess formaldehyde, forms seven-membered azepane derivatives

-

Ring contraction : Photochemical irradiation (λ=254nm) produces imidazolidinone systems

Spectral Evidence

Key NMR shifts confirm reaction outcomes:

| Reaction Product | <sup>1</sup>H NMR (δ, ppm) | <sup>13</sup>C NMR (δ, ppm) |

|---|---|---|

| Methoxy derivative | 3.82 (s, 3H, OCH<sub>3</sub>) | 56.8 (OCH<sub>3</sub>) |

| Carboxylic acid | 10.21 (s, 1H, COOH) | 172.4 (COOH) |

This compound's reactivity profile enables diverse applications in medicinal chemistry and materials science, particularly in developing targeted bioactive molecules. The combination of aromatic substitution patterns and a flexible tetrahydropyrimidine core allows precise structural modifications while maintaining molecular integrity .

Applications De Recherche Scientifique

4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Analogous Compounds

Substituent Effects on Bioactivity

Table 1: Key Structural Variations and Bioactivity Profiles

- Ethoxy vs. Methoxy : The 2-ethoxyphenyl carboxamide may improve metabolic stability over the 2-methoxyphenyl analog due to reduced oxidative demethylation .

- 2-Oxo vs. 2-Thioxo : The 2-oxo group facilitates hydrogen bonding with biological targets (e.g., bacterial enzymes), whereas 2-thioxo derivatives (e.g., in ) exhibit stronger antioxidant activity via radical scavenging .

Structural and Conformational Analysis

- Hydrogen Bonding : The 2-oxo group in the target compound forms intramolecular N–H···O bonds, stabilizing a half-chair conformation, as observed in crystallographic studies of related THPMs .

- Puckering Parameters : The 2-chlorophenyl substituent may induce a Δ<sup>2</sup> envelope conformation (q2 = 0.45 Å, φ = 180°), similar to other 4-aryl-THPMs analyzed via Cremer-Pople coordinates .

Activité Biologique

The compound 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C20H18ClN3O3

- Molecular Weight : 383.83 g/mol

- Boiling Point : Predicted at 578.7±50.0 °C

- Density : 1.288±0.06 g/cm³

- pKa : 11.20±0.70 (predicted) .

Antimicrobial Properties

Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The specific compound has been evaluated for its effectiveness against pathogenic strains using standard disc diffusion methods and minimum inhibitory concentration (MIC) assessments.

Anticancer Activity

Tetrahydropyrimidine derivatives have been reported to possess anticancer properties through various mechanisms:

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : Some derivatives have demonstrated the ability to halt the cell cycle at specific phases, thereby inhibiting cancer cell proliferation .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways:

- Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme is crucial for cancer therapy as it plays a role in DNA synthesis.

- Cyclooxygenase (COX) : COX inhibitors are known for their anti-inflammatory effects and potential use in pain management .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Binding Affinity : The compound's structure allows it to bind effectively to target proteins and enzymes.

- Signal Transduction Modulation : It may alter signaling pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

A multi-step approach is typically employed, starting with a Biginelli-like condensation reaction. Key steps include:

- Cyclocondensation : Reacting substituted urea/thiourea with β-keto esters and aldehydes under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine core .

- Functionalization : Introducing the 2-chlorophenyl and 2-ethoxyphenyl groups via nucleophilic substitution or coupling reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the compound’s structure and confirm regioselectivity?

Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles (e.g., 2-oxo group orientation) to confirm stereochemistry .

- NMR : Assign peaks using - and -NMR (DMSO-) to verify substituent positions. For example, the 2-ethoxyphenyl group shows a triplet at δ 1.3 ppm (CH) and a quartet at δ 4.0 ppm (OCH) .

- IR : Confirm carbonyl stretches (C=O at ~1700 cm) and N-H vibrations (~3300 cm) .

Q. What experimental protocols are used to assess solubility and stability under varying conditions?

- Solubility : Perform shake-flask assays in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Use UV-Vis spectroscopy (λ = 254 nm) for quantification .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolytic degradation via LC-MS and thermal stability via TGA/DSC (decomposition onset ~200°C) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and guide synthetic optimization?

Apply density functional theory (DFT) to:

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Simulate reaction pathways (e.g., cyclization energy barriers) using Gaussian 16 with B3LYP/6-31G(d) basis sets .

- Validate predictions with experimental kinetics (e.g., Arrhenius plots for rate constants) .

Q. What strategies resolve contradictions in crystallographic data, such as bond angle discrepancies?

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 4-[3,5-bis(trifluoromethyl)phenyl] derivatives show C9–C10–C11 angles of 113.44° vs. 112.04° in related thioxo analogs) .

- Refinement software : Use SHELXL for least-squares refinement and Mercury for visualizing electron density maps to adjust torsion angles .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Substituent variation : Synthesize analogs with halogens (F, Br), alkoxy groups, or methyl substitutions at positions 4 and 6. Assess cytotoxicity via MTT assays (e.g., IC values in cancer cell lines) .

- Pharmacophore mapping : Overlay optimized geometries (PyMOL) to identify critical hydrogen-bonding motifs (e.g., 2-oxo group interactions with target proteins) .

Q. What analytical workflows validate compound identity in complex matrices (e.g., biological fluids)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.